Phellandral (CAS 21391-98-0) is a naturally occurring p-menthane monoterpenoid characterized by an α,β-unsaturated aldehyde moiety and a saturated isopropyl side chain [1]. In industrial and laboratory procurement, it serves as a high-value chiral precursor and bioactive formulation ingredient. Unlike fully saturated analogs or acyclic terpenes, phellandral provides a highly specific balance of electrophilic reactivity and steric bulk, making it a critical material for targeted organic synthesis, advanced antimicrobial formulations, and specialized fragrance compounding [1].
Substituting phellandral with its closest structural analogs, such as cuminaldehyde (aromatic) or perillaldehyde (exocyclic double bond), fundamentally alters process chemistry and formulation stability. Cuminaldehyde's fully aromatic core resists mild addition reactions, requiring hazardous dissolving-metal reductions to access p-menthane derivatives [2]. Conversely, perillaldehyde's isopropenyl group introduces an acid-sensitive exocyclic double bond that is highly prone to rapid isomerization in low-pH environments [1]. Generic substitution therefore leads to either stalled synthetic pathways or severe degradation in acidic formulations, necessitating the exact procurement of phellandral for process reliability.
When subjected to acidic aqueous environments, the structural differences between monoterpene aldehydes dictate their stability. A comparative study evaluating acid-catalyzed isomerization in 10% aqueous sulfuric acid demonstrated that perillaldehyde readily isomerizes due to its reactive isopropenyl group. In direct contrast, phellandral, which possesses a saturated isopropyl group, exhibited zero isomerization under the exact same experimental conditions [1].
| Evidence Dimension | Isomerization rate in 10% aqueous H2SO4 |
| Target Compound Data | 0% isomerization |
| Comparator Or Baseline | Perillaldehyde (Rapid isomerization) |
| Quantified Difference | Complete resistance to acid-catalyzed degradation vs. rapid structural conversion |
| Conditions | 10% aqueous sulfuric acid medium |
Formulators and synthetic chemists working in acidic conditions can procure phellandral to ensure zero yield loss to isomerization, a critical advantage over perillaldehyde.
In antimicrobial formulation, disrupting sessile bacterial phenotypes (biofilms) is significantly more challenging than inhibiting planktonic growth. A comprehensive machine-learning analysis of 89 essential oil components against Pseudomonas aeruginosa biofilms identified phellandral as one of the two most statistically significant inhibitors. Partial dependence plots confirmed that phellandral outperformed common monoterpenes like d-limonene, pulegone, and menthol, driving biofilm inhibition at concentrations as low as 48.8 µg/mL [1].
| Evidence Dimension | Statistical significance in P. aeruginosa biofilm inhibition |
| Target Compound Data | Top 2 most significant inhibitor |
| Comparator Or Baseline | d-Limonene, Menthol, Pulegone (Lower significance/efficacy) |
| Quantified Difference | Primary partial dependence for biofilm reduction at ≤48.8 µg/mL |
| Conditions | P. aeruginosa sessile phenotype assay, machine learning classification model |
Buyers formulating advanced surface disinfectants or medical device coatings should prioritize phellandral over commodity terpenes to achieve validated anti-biofilm efficacy.
Synthesizing partially saturated p-menthane derivatives from aromatic precursors like cuminaldehyde requires harsh, scale-limiting Birch reductions (dissolving metals in liquid ammonia) to break the aromaticity [1]. Because phellandral naturally possesses a 1-cyclohexene ring rather than a benzene ring, it serves as a direct precursor for these derivatives without requiring de-aromatization. This structural feature eliminates the need for cryogenic ammonia handling and hazardous alkali metals during scale-up [1].
| Evidence Dimension | Synthetic steps to partially saturated p-menthane derivatives |
| Target Compound Data | Direct addition/functionalization |
| Comparator Or Baseline | Cuminaldehyde (Requires Birch reduction) |
| Quantified Difference | Elimination of 1 highly hazardous, cryogenic reduction step |
| Conditions | Industrial scale-up of p-menthane derivatives |
Procurement of phellandral directly streamlines synthetic routes, lowering manufacturing costs and eliminating the safety hazards associated with dissolving-metal reductions.
Due to its proven resistance to acid-catalyzed isomerization compared to perillaldehyde, phellandral is the preferred monoterpene aldehyde for use in low-pH flavor, fragrance, and cosmetic formulations. It maintains its structural integrity and odor profile without polymerizing or degrading [1].
Leveraging its top-tier efficacy against Pseudomonas aeruginosa biofilms, phellandral is highly suitable for procurement in the development of hospital-grade disinfectants, medical device coatings, and industrial water-treatment preservatives where standard terpenes like d-limonene fail to disrupt sessile colonies [2].
In pharmaceutical and fine chemical manufacturing, phellandral acts as a direct, non-aromatic precursor. It allows chemists to perform stereoselective additions across its cyclohexene double bond, entirely bypassing the hazardous, cryogenic Birch reductions that would be mandatory if starting from the cheaper aromatic analog, cuminaldehyde [3].
Irritant